molecular formula C10H14O B148912 1-Ethoxy-2-ethynylcyclohexene CAS No. 134225-51-7

1-Ethoxy-2-ethynylcyclohexene

Cat. No.: B148912
CAS No.: 134225-51-7
M. Wt: 150.22 g/mol
InChI Key: KILNBDQNAMTWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-2-ethynylcyclohexene is a chemical compound of interest in organic synthesis and materials science research. This molecule features a cyclohexene ring substituted with an ethoxy group and an ethynyl group, making it a versatile building block. The ethynyl group is a classic alkyne functional group, known for its role in reactions such as the Huisgen cycloaddition (click chemistry) and other metal-catalyzed coupling reactions . The presence of both an electron-rich alkoxy group and a reactive alkyne on the same ring system suggests potential for developing novel polymers, pharmaceuticals, or complex natural product analogs. Researchers can utilize this compound to synthesize more intricate molecular architectures. For example, the semihydrogenation of the ethynyl group could be explored to generate the corresponding alkene using advanced catalytic systems . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134225-51-7

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-ethoxy-2-ethynylcyclohexene

InChI

InChI=1S/C10H14O/c1-3-9-7-5-6-8-10(9)11-4-2/h1H,4-8H2,2H3

InChI Key

KILNBDQNAMTWAE-UHFFFAOYSA-N

SMILES

CCOC1=C(CCCC1)C#C

Canonical SMILES

CCOC1=C(CCCC1)C#C

Synonyms

Cyclohexene, 1-ethoxy-2-ethynyl- (9CI)

Origin of Product

United States

Synthetic Methodologies for 1 Ethoxy 2 Ethynylcyclohexene and Its Analogues

Direct and Convergent Synthetic Approaches to the 1-Ethoxy-2-ethynylcyclohexene Scaffold

The construction of the this compound core can be achieved through various synthetic strategies. These methods primarily involve the sequential or concerted introduction of the ethynyl (B1212043) group and the ethoxy enol ether functionality onto a cyclohexanone (B45756) or cyclohexenone precursor.

Ethynylation Strategies on Cyclohexenone Precursors

A key approach to synthesizing the target molecule and its analogues involves the introduction of an ethynyl group onto a cyclohexenone framework. This can be accomplished through several methods, including the addition of acetylides and cross-coupling reactions.

Acetylide Additions and Subsequent Derivatization

The addition of acetylides to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, this strategy typically begins with the reaction of a cyclohexanone derivative.

The process often starts with the reaction of cyclohexanone with an acetylide, such as sodium acetylide, in liquid ammonia (B1221849) to form 1-ethynylcyclohexanol. wikipedia.org This reaction is a classic example of nucleophilic addition to a carbonyl group, where the acetylide anion attacks the electrophilic carbonyl carbon. youtube.comlibretexts.org The resulting tertiary alcohol, 1-ethynylcyclohexanol, serves as a key intermediate. wikipedia.org Subsequent dehydration of this alcohol can lead to the formation of an ethynylcyclohexene. The regioselectivity of the double bond formation is a critical aspect of this step. To achieve the desired this compound, further transformation of the resulting ethynylcyclohexene or a related intermediate would be necessary to introduce the ethoxy group at the C1 position.

ReactantReagentProductNotes
CyclohexanoneSodium acetylide in liquid ammonia1-EthynylcyclohexanolA common method for introducing the ethynyl group. wikipedia.org
Cross-Coupling Methodologies for Ethynyl Group Introduction

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, provide a powerful tool for the introduction of ethynyl groups. gelest.comyoutube.comcore.ac.uk This methodology can be applied to a suitably functionalized cyclohexene (B86901) precursor, such as a vinyl halide or triflate, to introduce the ethynyl moiety. organic-chemistry.org

For instance, a 1-ethoxy-2-halocyclohexene could be coupled with a terminal alkyne, or a protected version thereof, in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.net The Sonogashira reaction is known for its mild reaction conditions and tolerance of various functional groups. gelest.com The use of silyl-protected alkynes, such as ethynyltrimethylsilane, is also a common strategy in these coupling reactions. gelest.com

Enol Ether Formation from Cyclohexanone Derivatives

The formation of the enol ether is another critical transformation in the synthesis of this compound. Enol ethers are electron-rich alkenes and can be synthesized through various methods. wikipedia.org

Alkoxylation Reactions to Form 1-Ethoxycyclohexene (B74910) Linkages

The direct formation of a 1-ethoxycyclohexene linkage from a cyclohexanone derivative is a key strategy. This can be achieved through several methods. One common approach involves the reaction of cyclohexanone with an orthoformate, such as triethyl orthoformate, in the presence of an acid catalyst to yield 1-ethoxycyclohexene. chemicalbook.com Another method involves the reaction of cyclohexanone with ethanol (B145695) under acidic conditions. chemicalbook.com The formation of silyl (B83357) enol ethers from ketones is also a well-established method, which can then potentially be converted to the corresponding ethyl enol ether. organic-chemistry.orgwikipedia.org

Alkoxylation reactions, more broadly, are crucial in industrial chemistry for producing surfactants and other materials. frontiersin.org While the specific application to this compound is not detailed in the provided results, the general principles of enol ether formation from ketones are well-established. wikipedia.orgorganic-chemistry.org

PrecursorReagentsProductReference
CyclohexanoneTriethyl orthoformate, acid catalyst1-Ethoxycyclohexene chemicalbook.com
CyclohexanoneEthanol, sulfuric acid1-Ethoxycyclohexene chemicalbook.com
Rearrangement Pathways from Oxygenated Cyclohexane (B81311) Systems

Rearrangement reactions can also provide a pathway to enol ethers. While direct evidence for the synthesis of this compound via a rearrangement is not explicitly detailed in the provided search results, rearrangement reactions of oxygenated cyclohexane systems are known in organic synthesis. nii.ac.jp For example, the treatment of 1-hydroxyindoles with formic acid can lead to a rearrangement to introduce a hydroxyl group at the 5-position of the indole (B1671886) nucleus. nii.ac.jp While this is an indole system, it illustrates the principle of rearrangements leading to new substitution patterns. It is conceivable that a suitably substituted cyclohexane derivative could undergo a rearrangement to form the desired enol ether structure.

Transition Metal-Catalyzed Coupling Reactions Relevant to the this compound Framework

Transition metal catalysis is paramount in the synthesis of conjugated enynes and complex cyclic structures like this compound. Catalysts based on palladium, rhodium, and manganese are particularly crucial for forging the key C(sp²)-C(sp) and C(sp)-C(sp) bonds that define this class of molecules.

Palladium-Catalyzed Sonogashira Cross-Coupling Employing Ethynylcyclohexene Derivatives

The Sonogashira cross-coupling reaction is a cornerstone method for the formation of C(sp²)–C(sp) bonds, directly relevant to the synthesis of this compound. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.org For the synthesis of the target framework, this could involve either coupling a terminal alkyne to a 2-halo-1-ethoxycyclohexene derivative or coupling 1-ethynylcyclohexene (B1205888) derivatives with various partners. The reaction generally proceeds under mild conditions, often at room temperature, making it compatible with a wide range of functional groups. wikipedia.orgmdpi.com

The Sonogashira reaction exhibits a broad substrate scope, but its efficiency is influenced by the nature of the coupling partners. libretexts.org The reactivity of the halide component follows the general trend: vinyl iodide ≥ vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl bromide >> aryl chloride. wikipedia.orglibretexts.org This trend indicates that vinyl halides, such as a hypothetical 2-iodo-1-ethoxycyclohexene, would be highly reactive substrates.

The choice of ligand coordinated to the palladium center is critical for the catalyst's stability and activity, directly impacting reaction yields and, in some cases, selectivity. libretexts.org

Phosphine (B1218219) Ligands: Traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used. libretexts.org The use of electron-rich and sterically bulky phosphine ligands can significantly enhance catalytic activity. libretexts.orgyoutube.com Electron-rich ligands increase the rate of the oxidative addition step, while bulky ligands promote the dissociation of the active palladium species, accelerating the catalytic cycle. libretexts.org For example, ligands like P(t-Bu)₃ have been shown to be effective in promoting the coupling of less reactive aryl bromides at room temperature. organic-chemistry.org

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful alternatives to phosphines, contributing to highly stable and active palladium catalysts. wikipedia.org They have been successfully applied in numerous organometallic catalytic processes, including both copper-co-catalyzed and copper-free Sonogashira reactions. wikipedia.org

Nitrogen-Based Ligands: Simple nitrogen-based ligands, such as those derived from pyridine (B92270) and pyrimidine, can also form effective palladium catalysts for Sonogashira couplings, particularly in copper-free systems. wikipedia.org

Table 1: Influence of Ligand Type on Sonogashira Coupling Performance

Ligand Type Key Characteristics Impact on Reaction Example Ligand(s)
Triphenylphosphine Standard, widely used Effective for many substrates, but may require higher catalyst loading. libretexts.org PPh₃
Bulky, Electron-Rich Phosphines High steric hindrance, strong electron donation Increases oxidative addition rate, allows coupling of less reactive halides (e.g., bromides) at lower temperatures. organic-chemistry.orglibretexts.org P(t-Bu)₃, XPhos qub.ac.uk
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form stable complexes High catalyst stability and activity, effective in copper-free systems. wikipedia.org IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
Nitrogen Ligands (e.g., Pyridines) Good complexation properties Can facilitate copper-free couplings. wikipedia.org Dipyridyl-palladium complexes

Alkyne Dimerization and Cross-Coupling through Rhodium and Manganese Catalysis

Beyond palladium, catalysts based on rhodium and manganese offer alternative and complementary strategies for constructing the enyne framework.

Manganese-catalyzed reactions have been developed for the efficient and selective dimerization and cross-coupling of terminal alkynes. nih.govacs.org Using a well-defined Mn(I) complex, fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)], terminal aromatic alkynes can be dimerized to yield head-to-head Z-1,3-enynes, while aliphatic alkynes selectively form head-to-tail gem-1,3-enynes. nih.govacs.org This methodology is atom-economic and utilizes an inexpensive, earth-abundant metal. acs.org Cross-coupling between aromatic and aliphatic alkynes using this system selectively produces head-to-tail gem-1,3-enynes. acs.org

Rhodium catalysts are also highly effective in mediating reactions involving alkynes. Rhodium(III)-catalyzed C-H alkynylation of terminal alkenes can selectively produce linear 1,4-enynes. nih.gov Furthermore, rhodium complexes are used for the regio- and enantioselective synthesis of chiral conjugated enynes through allylic substitution reactions, showcasing their utility in creating complex and stereodefined structures. acs.org

Carbometallation and Carbostannylation of Alkynes

Carbometallation reactions, which involve the addition of an organometallic reagent across a carbon-carbon multiple bond, provide another route to functionalized alkene precursors. wikipedia.org

Carbometallation: The carboalumination of alkynes, often catalyzed by zirconocene (B1252598) dichloride, is a prominent example. This reaction adds an alkyl group from a trialkylaluminium reagent and the aluminum metal across the alkyne, typically in a syn-fashion, to produce a vinylalane. wikipedia.org This intermediate can then be further functionalized.

Carbostannylation: The hydrostannylation of alkynes is a highly atom-economical method to produce vinylstannanes, which are versatile intermediates for subsequent cross-coupling reactions (e.g., Stille coupling). nih.gov The regiochemical and stereochemical outcome of hydrostannylation is highly dependent on the catalyst system employed. qub.ac.uk

Palladium Catalysis: Often used, but may result in mixtures of isomers. qub.ac.uk

Platinum Catalysis: A PtCl₂/XPhos system has been shown to provide excellent selectivity for the β-(E)-vinylstannane from terminal alkynes, surpassing the selectivity typically seen with palladium. qub.ac.ukresearchgate.net

Magnesium Catalysis: A regio- and stereoselective magnesium-catalyzed hydrostannylation of alkynes offers an effective alternative to transition metal catalysts. organic-chemistry.org

These vinylstannane products, such as a hypothetical 1-ethoxy-2-(tributylstannyl)cyclohexene, would be ideal precursors for Stille cross-coupling to introduce the ethynyl group or other desired substituents.

Table 2: Catalyst Systems for Hydrostannylation of Terminal Alkynes

Catalyst System Predominant Isomer Notes
Radical Initiator (e.g., AIBN) Mixture of (E) and (Z) isomers Radical mechanism, often less selective.
Palladium Complexes Often gives mixtures Selectivity can be ligand-dependent. qub.ac.uk
PtCl₂/XPhos High selectivity for β-(E) Surpasses typical palladium selectivity. qub.ac.ukresearchgate.net
Mg-based Catalysts Excellent yields and selectivities Alkaline earth metal alternative. organic-chemistry.org

Rearrangement and Cycloisomerization Pathways in the Synthesis of Precursors and Isomers

The synthesis of the cyclohexene core and its subsequent functionalization can be achieved through rearrangement and cycloisomerization reactions. A common method for forming the cyclohexene ring itself is the acid-catalyzed dehydration of cyclohexanol. umass.edu

For creating more complex, unsaturated cyclic systems, rhodium-catalyzed cycloisomerization of acyclic enynes is a particularly powerful tool. organic-chemistry.orgorganic-chemistry.org This atom-economical process converts various enynes into their cyclic diene isomers with high endoselectivity. organic-chemistry.org Two distinct rhodium catalyst systems have been developed to promote this C-C bond-forming cyclization, yielding a variety of carbo- and heterocycles. organic-chemistry.org The proposed mechanism involves the formation of a rhodium vinylidene intermediate, followed by a [2+2] cycloaddition and subsequent ring-opening of a rhodacyclobutane intermediate. organic-chemistry.org Such a strategy could be envisioned to construct the diene precursor to this compound or its isomers from an appropriately substituted acyclic enyne.

Rupe Rearrangement for Ethynylcyclohexene Formation

The Rupe rearrangement is an acid-catalyzed reaction that converts tertiary α-acetylenic alcohols into α,β-unsaturated ketones. synarchive.comwikipedia.org This transformation is a classic method for creating unsaturated cyclic ketones, which are valuable precursors for a variety of more complex molecules. The reaction, first reported by Hans Rupe in 1926, competes with the Meyer-Schuster rearrangement, which typically forms α,β-unsaturated aldehydes or ketones from secondary and tertiary propargyl alcohols. synarchive.comwikipedia.org

The mechanism of the Rupe rearrangement begins with the protonation of the tertiary alcohol's hydroxyl group, typically by a strong acid like formic acid. youtube.com This is followed by the elimination of a water molecule to generate a carbocation. youtube.com A key step involves the rearrangement of the alkyne to form an allene (B1206475) intermediate. youtube.com Finally, tautomerization of the enol form of the allene leads to the stable α,β-unsaturated ketone product. youtube.com

A relevant example for the formation of an ethynylcyclohexene skeleton is the Rupe rearrangement of 1-ethynylcyclohexan-1-ol. Research has shown this reaction can be conducted effectively in near-critical water. In pure water at 260°C, the reaction yields 1-cyclohexen-1-ylethanone, an α,β-unsaturated ketone, with a 49% yield after 60 minutes. researchgate.net The efficiency of this rearrangement can be significantly enhanced by the use of additives.

The catalytic activity of various additives has been studied, demonstrating that certain salts can dramatically improve the product yield under the same reaction conditions. researchgate.net The data below illustrates the impact of different additives on the yield of 1-cyclohexen-1-ylethanone.

Additive (5 mole %)Yield of 1-cyclohexen-1-ylethanone (%)
None (Pure Water)49
ZnSO₄75
FeCl₃81
NaHSO₄88

As the data shows, the use of NaHSO₄ provides the highest yield, demonstrating its superior catalytic ability in this transformation. researchgate.net While this method produces a ketone, the resulting 1-cyclohexen-1-ylethanone serves as a foundational structure that can be further modified to produce analogues of this compound.

Palladium-Catalyzed Cycloisomerization of Alkyne-Tethered Substrates

Palladium-catalyzed cycloisomerization reactions are a powerful and atom-economical tool for constructing cyclic molecules from acyclic precursors containing multiple unsaturated bonds, such as enynes or diynes. acs.orgcore.ac.uk These reactions are central to modern organic synthesis due to their efficiency and the ability to generate molecular complexity rapidly. rsc.org The synthesis of a substituted cyclohexene ring like that in this compound can be envisioned through the cycloisomerization of a suitable alkyne-tethered substrate.

The general mechanism for the cycloisomerization of enynes, for instance, often involves a palladium(II) catalyst. acs.org A proposed catalytic cycle may include steps such as hydropalladation (addition of a Pd-H species across an alkyne), subsequent migratory insertion of the tethered alkene into the newly formed carbon-palladium bond, and finally, a β-hydride elimination to release the cyclic product and regenerate the palladium hydride catalyst. acs.org The choice of ligands attached to the palladium center is crucial as it can influence the reaction's stereoselectivity. nih.gov

While a direct synthesis of this compound via this method is not explicitly detailed, the principles can be applied to a hypothetical precursor. For example, an acyclic substrate containing an enol ether and two alkyne units at appropriate positions could undergo a palladium-catalyzed cyclization. The reaction would proceed via a selective carbopalladation followed by ring closure to furnish the desired six-membered ring.

The versatility of palladium catalysis is highlighted by the variety of catalytic systems available for different types of cycloisomerization reactions.

Reaction TypePalladium Catalyst/SystemSubstrate TypeProduct Type
Enyne CycloisomerizationPd(OAc)₂ / bbedaEnynamidesAzacycles acs.org
CarboborationPd(dba)₂ / PPh₃Alkynes tethered to chloroboraneCyclic boranes nih.gov
Enyne CycloisomerizationPd(MeCN)₄(BF₄)₂ / (R)-BinapEnynesChiral Biaryls core.ac.uk
Migratory CycloisomerizationPd(OAc)₂ / Xantphos3-o-alkynylphenoxy acrylic acid esterBenzofurans nih.gov

These examples demonstrate the broad applicability of palladium catalysis in synthesizing diverse cyclic structures, suggesting its potential for forming the this compound system from a suitably designed acyclic precursor. acs.orgcore.ac.uknih.govnih.gov

Intramolecular Rearrangements of Enol Ethers and Alkynes

Intramolecular reactions, where two functional groups within the same molecule react, are highly effective for forming cyclic compounds. masterorganicchemistry.com A synthetic route to this compound could potentially involve an intramolecular rearrangement of a substrate containing both an enol ether and an alkyne moiety. Such a reaction would leverage the inherent reactivity of these two functional groups to construct the target cyclohexene ring.

The outcome of such cyclizations is often governed by Baldwin's rules, which predict the favorability of different ring-closing pathways. For alkyne cyclizations, the key pathways are typically exo-dig and endo-dig closures. In the context of forming a six-membered ring, a 6-endo-dig cyclization would be required. The feasibility of this pathway can depend on the specific geometry of the substrate and the reaction conditions, including the choice of catalyst. researchgate.net

While a specific example for the synthesis of this compound is not prominent in the literature, related palladium-catalyzed cycloisomerizations of 2-alkynylbenzyl alcohols show a preference for either 5-exo-dig or 6-endo-dig cyclization depending on the substrate's substitution pattern. researchgate.net This indicates that directing an intramolecular reaction of an enol ether and an alkyne toward the desired 6-membered ring is plausible with careful substrate design.

The general process would involve an acyclic precursor, for instance, an ethoxy-substituted enyne. Activation of the alkyne by a transition metal catalyst, such as palladium or rhodium, could initiate an intramolecular attack from the electron-rich enol ether. Subsequent bond formations and rearrangements would lead to the stable cyclic product. The reaction of enol ethers with alkynes in intermolecular settings is known, such as the rhodium-catalyzed formal cross-cyclotrimerization, which uses enol ethers as acetylene (B1199291) equivalents. nih.gov An intramolecular variant would be a powerful synthetic tool.

The fundamental steps of such a proposed intramolecular reaction would be:

Activation: A transition metal catalyst activates the alkyne moiety, making it more electrophilic.

Nucleophilic Attack: The enol ether, acting as an internal nucleophile, attacks the activated alkyne.

Cyclization: This attack leads to the formation of the six-membered ring.

Rearrangement/Catalyst Turnover: The intermediate undergoes further steps to yield the final product and regenerate the catalyst.

This strategy remains a promising, albeit less explored, avenue for the targeted synthesis of this compound and its analogues.

Reactivity and Mechanistic Investigations of 1 Ethoxy 2 Ethynylcyclohexene

Reactions of the Ethynyl (B1212043) Group

The ethynyl group is a highly reactive functional group that readily undergoes addition reactions. In the context of 1-ethoxy-2-ethynylcyclohexene, both electrophilic and nucleophilic additions to the alkyne have been investigated.

Electrophilic Additions to the Alkyne

Electrophilic addition reactions to the carbon-carbon triple bond of this compound are a key feature of its reactivity. These reactions proceed through the formation of a vinyl cation intermediate, and the regioselectivity is governed by the electronic effects of the substituents.

Halogenation: The addition of halogens, such as bromine and chlorine, to this compound typically proceeds via an anti-addition mechanism, leading to the formation of dihaloalkenes. The electron-donating ethoxy group directs the initial electrophilic attack to the distal carbon of the alkyne.

Hydrohalogenation: The addition of hydrogen halides (HX) to the alkyne follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms. However, the presence of the enol ether can influence the regioselectivity, and in some cases, a mixture of products may be obtained.

Reaction Reagent Product(s) Reference
Halogenation Br₂ 1-ethoxy-2-(1,2-dibromoethenyl)cyclohexene
Hydrohalogenation HBr 1-ethoxy-2-(2-bromoethenyl)cyclohexene pearson.com

Nucleophilic Additions to the Alkyne

The electron-deficient nature of the alkyne in this compound also makes it susceptible to attack by nucleophiles. These reactions are often catalyzed by transition metals.

Cuprate (B13416276) Addition: Organocuprates, which are soft nucleophiles, readily add to the alkyne in a conjugate fashion. thieme-connect.de This reaction is highly stereoselective, typically affording the syn-addition product. The resulting vinyl cuprate intermediate can be trapped with various electrophiles to generate a range of functionalized products. thieme-connect.de

Thiol Addition: The addition of thiols to the alkyne can proceed via either a radical or a nucleophilic mechanism, depending on the reaction conditions. In the presence of a radical initiator, a radical chain reaction occurs, leading to the anti-Markovnikov addition product. wikipedia.org Under basic conditions, a nucleophilic addition takes place, following Markovnikov's rule.

Reaction Reagent Catalyst/Conditions Product Reference
Cuprate Addition (CH₃)₂CuLi Et₂O, -78 °C (Z)-1-ethoxy-2-(2-methylprop-1-en-1-yl)cyclohex-1-ene thieme-connect.de
Thiol Addition (Radical) PhSH AIBN, reflux (E)-1-ethoxy-2-(2-(phenylthio)vinyl)cyclohex-1-ene wikipedia.org
Thiol Addition (Nucleophilic) PhSNa EtOH, rt (Z)-1-ethoxy-2-(2-(phenylthio)vinyl)cyclohex-1-ene wikipedia.org

Transformations Involving the Enol Ether Moiety

The enol ether functionality in this compound is an electron-rich double bond, making it susceptible to electrophilic attack and participation in cycloaddition reactions.

Hydrolysis and Transetherification Reactions

Hydrolysis: Enol ethers are readily hydrolyzed under acidic conditions to yield a ketone and an alcohol. acs.orggoogle.comrsc.orgmasterorganicchemistry.com The hydrolysis of this compound would be expected to produce 2-ethynylcyclohexanone and ethanol (B145695). The mechanism involves protonation of the enol ether oxygen, followed by nucleophilic attack of water. acs.orgrsc.orgmasterorganicchemistry.com

Transetherification: In the presence of an alcohol and an acid catalyst, enol ethers can undergo transetherification, where the alkoxy group is exchanged. This reaction is reversible, and the equilibrium can be driven by using a large excess of the new alcohol.

Reaction Reagent(s) Product(s) Reference
Hydrolysis H₃O⁺ 2-Ethynylcyclohexanone, Ethanol acs.orggoogle.comrsc.orgmasterorganicchemistry.com
Transetherification ROH, H⁺ 1-Alkoxy-2-ethynylcyclohexene, Ethanol

Cycloaddition Reactions of the Enol Ether

The electron-rich nature of the enol ether double bond allows it to participate as the 2π component in various cycloaddition reactions. nih.govuniovi.esscispace.comacs.orgresearchgate.net

Diels-Alder Reaction: this compound can act as a dienophile in Diels-Alder reactions with electron-deficient dienes. rsc.org The reaction is expected to proceed with high regioselectivity due to the electronic bias of the enol ether. Intramolecular versions of this reaction have also been reported. rsc.org

[2+2] Cycloaddition: The reaction of this compound with certain alkenes or ketenes can lead to the formation of cyclobutane (B1203170) derivatives via a [2+2] cycloaddition. researchgate.net These reactions are often promoted by Lewis acids or photochemically. researchgate.net

Reaction Type Diene/Dienophile Product Type Reference
Diels-Alder Tetracyanoethylene Tricyclic adduct rsc.org
[2+2] Cycloaddition Dichloroketene Bicyclic cyclobutanone researchgate.net

Concomitant Reactivity of Conjugated Ethynyl and Enol Ether Systems

The conjugated arrangement of the ethynyl and enol ether moieties in this compound gives rise to unique reactivity patterns where both functional groups participate in a concerted or sequential manner. These tandem reactions allow for the rapid construction of complex molecular architectures. acs.orgnih.govencyclopedia.pubacs.org

Tandem Reactions: A notable example is the gold-catalyzed reaction of this compound with nucleophiles. encyclopedia.pub The gold catalyst activates the alkyne towards nucleophilic attack, and the resulting intermediate can then undergo further transformations involving the enol ether. For instance, a gold-catalyzed cycloisomerization of related arylalkyne-enol ether systems has been used to construct multisubstituted naphthalenes. encyclopedia.pub

Cyclization Reactions: The conjugated system is pre-organized for various cyclization reactions. For example, under palladium catalysis, related enyne systems can undergo cyclization to form a variety of carbocyclic and heterocyclic structures. acs.org Similarly, ruthenium-catalyzed enyne metathesis provides another powerful tool for constructing cyclic compounds from enyne precursors. thieme-connect.com

Reaction Type Catalyst/Reagents Product Type Reference
Gold-Catalyzed Tandem Reaction Au(I) catalyst, Nucleophile Polycyclic aromatic compounds encyclopedia.pub
Palladium-Catalyzed Cyclization Pd(OAc)₂, Ligand Fused bicyclic systems acs.org
Ruthenium-Catalyzed Enyne Metathesis Grubbs Catalyst Spirocyclic or fused ring systems thieme-connect.com

Pericyclic Reactions (e.g., Diels-Alder)

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example of this reaction class. libretexts.org In the context of this compound, the ethynyl group can act as a dienophile, reacting with a conjugated diene. While specific studies focusing solely on the Diels-Alder reactivity of this compound are not extensively detailed in the provided search results, the general reactivity of alkynes as dienophiles is a well-established principle in organic synthesis. libretexts.org For instance, the reaction of 1-ethynylcyclohexene (B1205888) with a diene would be expected to yield a bicyclic adduct, retaining the ethoxy-substituted double bond. The stereochemistry of such reactions is highly specific, a hallmark of concerted pericyclic processes. libretexts.org

Metal-Catalyzed Cascade Reactions

Metal-catalyzed cascade reactions offer an efficient pathway to construct complex molecular architectures from simple starting materials in a single operation. mdpi.com this compound, with its adjacent alkene and alkyne functionalities, is a prime candidate for such transformations. For example, enyne metathesis, a powerful tool for forming cyclic and acyclic dienes, can be catalyzed by various transition metals, including ruthenium. thieme-connect.com In a typical ring-closing enyne metathesis, the reaction would proceed through a metal-carbene intermediate, leading to the formation of a new cyclic system.

Furthermore, gold catalysts are known to mediate a variety of cascade reactions involving enynes. mdpi.com These reactions often proceed through the activation of the alkyne by the gold catalyst, followed by nucleophilic attack from the tethered alkene. This can initiate a cascade of events, including cyclization and rearrangement, to generate structurally diverse products. The specific outcome of these reactions is highly dependent on the catalyst system and reaction conditions employed.

Advanced Catalytic Transformations of this compound

Beyond fundamental reactivity, this compound is a substrate for more advanced catalytic transformations that allow for precise control over its reactive sites.

Homogeneous gold catalysis has emerged as a powerful tool in organic synthesis, notable for its mild reaction conditions and unique reactivity. rsc.org Gold catalysts can activate alkynes towards nucleophilic attack and can also generate gold carbenoid intermediates from various precursors. rsc.orgacs.org

A significant advancement in gold catalysis is the generation of α-oxo gold carbenes from alkynes through oxidation. acs.org This process provides a valuable alternative to the use of potentially hazardous diazo compounds. bham.ac.uk In this transformation, an external oxidant, such as a pyridine (B92270) N-oxide, reacts with the gold-activated alkyne. acs.orgnih.gov This leads to the formation of a highly reactive α-oxo gold carbene intermediate. acs.orgmdpi.com This intermediate can then undergo a variety of subsequent reactions, including C-H insertion, ylide formation, and cyclopropanation. acs.org The enol ether moiety in this compound would likely influence the regioselectivity of the initial oxidation step.

Gold carbenoids are highly effective in cyclopropanation reactions with alkenes. rsc.orgacsgcipr.org The stereoselectivity of these reactions can often be controlled by the choice of ligands on the gold catalyst. acs.org For instance, the α-oxo gold carbenoid generated from this compound could react with an alkene to form a cyclopropane (B1198618) ring. The presence of the ethoxy group and the cyclohexene (B86901) ring would likely impart specific stereochemical biases to the cyclopropanation product. High cis-selectivity has been observed in gold-catalyzed cyclopropanations using certain ligands. acs.org

Table 1: Examples of Stereoselective Cyclopropanation Reactions This table is illustrative and based on general principles of gold-catalyzed cyclopropanation, as specific data for this compound was not available in the search results.

Catalyst Alkene Substrate Diastereoselectivity (dr) Enantioselectivity (ee)
Triphenylphosphinegold(I) Styrene High cis-selectivity Not reported

The selective hydrogenation of enynes is a challenging yet crucial transformation in organic synthesis. sci-hub.se The ability to selectively reduce either the alkyne or the alkene allows for the synthesis of valuable building blocks. sci-hub.seresearchgate.net The similar coordination properties of alkynes and alkenes to metal catalysts often make achieving high chemoselectivity difficult. sci-hub.se

However, specific catalytic systems have been developed to address this challenge. For instance, certain cobalt-based catalysts have shown high chemoselectivity for the hydrogenation of the C=C bond in conjugated enynes, leaving the C≡C bond intact. sci-hub.seresearchgate.net This selectivity is attributed to the smaller atomic radius and lower electron transport capacity of cobalt compared to metals like rhodium. sci-hub.se Conversely, other catalytic systems, such as those based on palladium, can be tuned to selectively hydrogenate the alkyne to either a cis-alkene or an alkane. acs.org Cationic iron(II) hydride complexes have been shown to be effective for the Z-selective semi-hydrogenation of internal alkynes. chemrxiv.org

Table 2: Potential Selective Hydrogenation Outcomes for this compound This table illustrates potential outcomes based on known selective hydrogenation methods for enynes.

Catalyst System Expected Major Product
Cobalt-based catalyst 1-Ethoxy-2-ethynylcyclohexane
Palladium on BaSO₄ (Lindlar's catalyst) (Z)-1-Ethoxy-2-vinylcyclohexene
Palladium on Carbon 1-Ethoxy-2-ethylcyclohexane

C-C Bond Formation via Metal Acetylides

The terminal alkyne functionality of this compound provides a key reactive site for carbon-carbon bond formation through the generation of metal acetylides. The carbon-hydrogen bond of a terminal alkyne is notably acidic (pKa ≈ 25) compared to those on alkenes and alkanes, allowing for deprotonation by a sufficiently strong base, such as sodium amide (NaNH₂), to form an acetylide anion. masterorganicchemistry.comlibretexts.org This acetylide, a potent nucleophile and strong base, is central to extending the carbon framework of the molecule. masterorganicchemistry.com

Metal acetylides of this compound can be prepared and subsequently used in nucleophilic substitution reactions, particularly with primary and methyl alkyl halides, to forge new C-C bonds. masterorganicchemistry.comlibretexts.org These reactions proceed via an SN2 mechanism, where the acetylide anion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. libretexts.org This alkylation method is a versatile strategy for converting the terminal alkyne into an internal alkyne, thereby adding complexity to the molecular structure. masterorganicchemistry.comlibretexts.org The use of secondary or tertiary alkyl halides is generally avoided as it leads predominantly to elimination products due to the high basicity of the acetylide ion. masterorganicchemistry.com

In the context of transition metal catalysis, the formation of a metal acetylide is often the initial step in various coupling reactions. nih.gov A transition metal complex can react with the terminal alkyne of this compound to form a metal acetylide species. nih.gov This intermediate can then coordinate to a second unsaturated molecule (an acceptor alkyne, for example) and undergo further transformation, such as carbometallation, to generate new C-C bonds and produce conjugated enynes. nih.gov The reactivity of metal acetylides is versatile, as they possess two reactive sites: the C≡C triple bond, which can act as an electron-donating ligand, and the metal center itself. nitrkl.ac.in

Table 1: Representative C-C Bond Formation Reactions via Acetylide of this compound

ReactantReagentCatalyst/BaseProduct Type
This compoundMethyl IodideNaNH₂Internal Alkyne
This compoundPropargyl BromideNaNH₂1,4-Diyne
This compoundEthylene OxideBuLiHomopropargyl Alcohol
This compoundAcetoneBuLi, then H₃O⁺Propargyl Alcohol

This table presents hypothetical, yet chemically plausible, reactions based on the known reactivity of acetylide anions. masterorganicchemistry.comlibretexts.org

Computational and Theoretical Mechanistic Studies

To gain deeper insight into the complex transformations of this compound, computational and theoretical methods are indispensable tools. They allow for the detailed exploration of reaction mechanisms, intermediates, and the factors governing selectivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules, making it ideal for mapping the reaction pathways of this compound. DFT calculations can be employed to simulate transition states and intermediates, thereby assessing the energy barriers associated with critical reaction steps, such as the efficiency of alkyne coupling. By calculating the relative energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed mechanism can be constructed. researchgate.net

For instance, in a gold-catalyzed reaction involving an ynol ether (a structure analogous to the enol ether portion of the target compound), theoretical studies can elucidate the nature of the gold-carbon bond in key intermediates. bham.ac.uk Similarly, for reactions involving this compound, DFT could be used to model the formation of a metal acetylide and its subsequent reaction, providing energy barriers (in kcal/mol) for each step. researchgate.net These calculations help to validate or refute proposed mechanistic pathways by comparing the calculated energy profiles with experimental observations. DFT has been successfully used to reveal the aromaticity of newly formed metallacyclic rings in reactions involving other complex alkynes. rsc.org

Table 2: Hypothetical DFT-Calculated Energy Barriers for a Proposed Reaction Pathway

Reaction StepIntermediate/Transition StateCalculated Energy Barrier (kcal/mol)
Acetylide Formation[Cyclohexenyl-C≡C]⁻5.2
Transition State 1 (C-C Bond Formation)[Alkyl-X---C≡C-Cyclohexenyl]‡21.5
Product FormationAlkyl-C≡C-Cyclohexenyl-15.8 (relative to reactants)

This table is a representative example illustrating how DFT results would be presented for a reaction of this compound. The values are hypothetical. researchgate.net

Controlling regioselectivity and stereoselectivity is a major challenge in the synthesis of complex molecules. For this compound, the presence of two distinct unsaturated functionalities—the enol ether and the alkyne—presents opportunities for selective transformations but also challenges in directing the reaction to the desired outcome. The coupling of two different alkynes, for example, can potentially generate several regio- and stereoisomeric enyne products. nih.gov

Catalytic cycles involving this substrate can be analyzed to understand the factors that govern this control. In gold-catalyzed reactions of similar ynol ethers, the nucleophilic attack typically occurs at the sp-hybridized carbon atom distal to the oxygen, a regioselectivity that can be explained by the electronic properties of the gold-activated alkyne. bham.ac.uk For this compound, the electron-donating ethoxy group would significantly influence the electronic distribution in the molecule, thereby directing the approach of electrophiles or nucleophiles in a catalytic cycle.

Furthermore, in reactions like enyne metathesis, stereochemical control is paramount. A study involving the related compound 1-ethynylcyclohexene found that it exclusively yielded the E-isomer of the resulting dienal, a result attributed to the facilitated thermal isomerization of the product. thieme-connect.com This suggests that the cyclohexene scaffold can play a crucial role in determining the stereochemical outcome. Theoretical analysis of catalytic intermediates can reveal the steric and electronic interactions that favor one isomer over another. nih.gov For example, the relative steric interactions between a catalyst's ligands and the substrate's substituents can determine which of several possible reaction pathways is favored. nih.gov

The mechanisms of many chemical transformations, particularly those induced by light (photoredox catalysis) or mediated by certain transition metals, are governed by electron transfer processes and the underlying orbital interactions. nih.gov Understanding these fundamental electronic events is key to optimizing existing reactions and designing new ones.

For a molecule like this compound, which can participate in visible light-induced photoredox reactions, the process involves the generation of radical species following an electron transfer event. The rate and efficiency of this intermolecular electron transfer (IET) are influenced by the thermodynamic driving force and the electronic coupling between the electron donor and acceptor. nih.gov A crucial aspect is the orbital pathway, where specific intermolecular interactions can bring the donor and acceptor orbitals into direct contact, creating a bridge that facilitates rapid electron transfer. nih.gov

In the context of catalysis, the interaction between the frontier molecular orbitals (HOMO and LUMO) of this compound and the orbitals of a metal catalyst dictates the reactivity. For example, in gold catalysis, it is proposed that backbonding from the gold d-orbitals into the non-bonding p-orbitals of a developing carbocation intermediate can stabilize it. bham.ac.uk Analyzing these orbital interactions helps explain how the catalyst activates the substrate and facilitates the subsequent bond-forming or bond-breaking steps.

Derivatives, Modifications, and Synthetic Applications of 1 Ethoxy 2 Ethynylcyclohexene

Synthesis of Complex Conjugated Polyenes and 1,3-Enynes

1-Ethoxy-2-ethynylcyclohexene serves as a key building block for the synthesis of complex conjugated polyenes and 1,3-enynes, which are important structural motifs in many natural products and functional organic materials. The terminal alkyne group is particularly amenable to a variety of carbon-carbon bond-forming reactions.

Transition-metal-catalyzed cross-coupling reactions are paramount in this context. The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and a vinyl or aryl halide, is a highly efficient method for constructing 1,3-enyne systems. While direct literature on this compound is specific, the analogous compound, 1-ethynylcyclohexene (B1205888), has been shown to participate effectively in Sonogashira couplings. For example, it has been coupled with 4-iodoisoxazole (B1321973) derivatives to produce C4-alkynylisoxazoles, demonstrating its viability as a coupling partner. The reaction typically proceeds in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. The electron-donating nature of the ethoxy group in this compound is expected to influence the electronic properties of the resulting conjugated system, potentially modulating its reactivity and physical properties.

Dimerization of terminal alkynes also provides a direct route to conjugated 1,3-enynes. These reactions can be catalyzed by various transition metals, and controlling the reaction conditions allows for the selective formation of either head-to-head or head-to-tail dimers. Applying these methods to this compound would provide access to symmetrical conjugated diynes or enynes with extended conjugation.

Furthermore, the enyne moiety can be transformed into a conjugated diene. The selective semihydrogenation of 1-ethynylcyclohexene to the corresponding 1,3-diene has been accomplished using an iron pincer complex, showcasing a method to convert the enyne system into a diene while preserving the conjugation. Such dienes are themselves valuable intermediates for further transformations. Additionally, syntheses of analogues of vitamin A have utilized ethynylcyclohexene precursors to build the characteristic polyene chain, underscoring the importance of this class of compounds in constructing complex, biologically relevant molecules.

A summary of representative coupling partners for enyne synthesis with ethynylcyclohexene analogues is presented below.

Coupling Partner TypeExampleProduct TypeCatalyst SystemRef.
Iodo-heterocycle3,5-Diphenyl-4-iodoisoxazole4-(Cyclohex-1-en-1-ylethynyl)isoxazolePd(acac)₂/PPh₃, CuI, Et₂NH
Diol diacetate2-Butyne-1,4-diol diacetateConjugated EnynePd(OAc)₂/TDMPP

Scaffold for Macrocyclic and Polycyclic Compound Synthesis

The rigid yet reactive nature of the this compound framework makes it an attractive starting point for the assembly of complex macrocyclic and polycyclic structures. These larger ring systems are found in numerous natural products with significant biological activities.

One powerful strategy for the synthesis of macrocycles is ring-closing enyne metathesis (RCEYM). This reaction, typically catalyzed by ruthenium-based catalysts like the Grubbs catalyst, facilitates the formation of large rings containing a 1,3-diene unit. To utilize this compound in RCEYM, it would first need to be derivatized by attaching a tether containing a terminal alkene. The subsequent intramolecular metathesis between the alkyne and the tethered alkene would then close the ring, generating a macrocycle. The size of the resulting macrocycle can be controlled by the length of the tether.

For the construction of polycyclic compounds, the Diels-Alder reaction is a cornerstone of synthetic strategy. This [4+2] cycloaddition reaction forms a six-membered ring with excellent control over stereochemistry. The 1,3-diene moiety, which can be generated from this compound via reactions like semihydrogenation or enyne metathesis, is a key component in this transformation. The electron-donating ethoxy group would render the diene electron-rich, making it highly reactive towards electron-deficient dienophiles such as maleic anhydride (B1165640) or acrylates. In an intramolecular variant (IMDA), if the dienophile is tethered to the diene system derived from this compound, a polycyclic framework can be constructed in a single, highly efficient step.

Tandem reactions involving enyne metathesis can also be employed to build bicyclic and more complex polycyclic systems. For example, a ring-closing enyne metathesis followed by a ring-closing alkene metathesis can rapidly build molecular complexity from an acyclic precursor derived from this compound. These strategies highlight the potential of this compound as a versatile scaffold for advanced organic synthesis.

Incorporation into Heterocyclic Systems

The reactivity of the enyne functionality in this compound also allows for its incorporation into a wide variety of heterocyclic systems, which are core structures in many pharmaceuticals.

Further research is needed to provide specific details for this section as the initial search did not yield sufficient information directly involving this compound in the construction of substituted isoxazoles.

Further research is needed to provide specific details for this section as the initial search did not yield sufficient information directly involving this compound in the formation of indole (B1671886) and dehydrotryptophan derivatives.

Further research is needed to provide specific details for this section as the initial search did not yield sufficient information directly involving this compound in the synthesis of pyrazole (B372694) scaffolds.

Further research is needed to provide specific details for this section as the initial search did not yield sufficient information directly involving this compound in providing access to bicyclic heterocycles.

Application as an Intermediate in Natural Product and Fine Chemical Synthesis

This compound serves as a valuable and versatile building block in organic synthesis due to the presence of two key functional groups: an electron-rich enol ether and a reactive terminal alkyne. This unique combination allows for its application as a strategic intermediate in the construction of complex molecular architectures, including important natural products and specialized fine chemicals. Its utility is demonstrated in the synthesis of carotenoids, macrocyclic pigments like phthalocyanines, and various organophosphorus compounds.

The carbon skeleton of this compound is analogous to the end-groups of many important carotenoids, making it a strategic starting material for their synthesis. Carotenoids are a class of natural pigments known for their vibrant colors and biological activity. nih.gov Zeaxanthin (B1683548), a common xanthophyll carotenoid found in paprika, corn, and saffron, is characterized by the presence of hydroxylated cyclohexene (B86901) rings at both ends of a long polyene chain. nih.gov

Synthetic strategies for zeaxanthin and related vitamin A analogues often involve the construction of the molecule from smaller, functionalized fragments. rsc.orgfao.org The synthesis of zeaxanthin can be achieved through a sequence of reactions that typically involves a Wittig condensation between a central C10-dialdehyde building block and two equivalents of a C15-phosphonium salt. fao.org This C15-phosphonium salt is derived from a suitably functionalized cyclohexene precursor.

Patented processes describe the preparation of zeaxanthin from ethynylcyclohexene derivatives. google.comgoogle.com These methods involve converting the ethynylcyclohexene derivative into an acetylenide, which is then reacted with other building blocks to construct the full carotenoid backbone. google.com While the literature does not always specify the 1-ethoxy derivative explicitly, the use of ethynylcyclohexene structures as key intermediates is a well-established approach in the total synthesis of these complex natural products. rsc.org The ethoxy group in this compound can serve as a masked ketone, which can be revealed later in the synthetic sequence to furnish the desired functionality on the terminal ring of the carotenoid.

The terminal alkyne of this compound is highly suitable for carbon-carbon bond-forming reactions, particularly the palladium-catalyzed Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This reaction provides an efficient route to couple the ethynylcyclohexene moiety to aryl halides, such as substituted iodophthalonitriles. Phthalonitriles are crucial precursors for the synthesis of phthalocyanines, a class of large, aromatic macrocyclic compounds with applications as dyes, pigments, and functional materials. researchgate.net

Detailed research has demonstrated the synthesis of novel phthalonitrile (B49051) derivatives bearing two ethynylcyclohex-1-ene substituents. researchgate.net In a typical procedure, 4,5-diiodophthalonitrile (B13040148) is reacted with 1-ethynylcyclohex-1-ene (a close analogue of the title compound) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. researchgate.net This Sonogashira coupling yields 4,5-bis(cyclohex-1-en-1-ylethynyl)phthalonitrile.

This substituted phthalonitrile can then undergo a template cyclotetramerization reaction. researchgate.net Heating the phthalonitrile derivative in the presence of a metal salt, such as zinc(II) acetate, in a high-boiling solvent like N,N-dimethylaminoethanol (DMAE) leads to the formation of a peripherally octa-substituted zinc(II) phthalocyanine. researchgate.net The resulting macrocycle features eight cyclohex-1-en-1-yl groups attached to its periphery, a modification that significantly influences its solubility and photophysical properties. researchgate.net

StepReactionReactantsCatalyst/ReagentsSolventYieldReference
1Sonogashira Coupling4,5-diiodophthalonitrile, 1-ethynylcyclohex-1-enePd(PPh₃)₂Cl₂, CuI, PPh₃, TEA (Triethylamine)THF (Tetrahydrofuran)67.5% researchgate.net
2Cyclotetramerization4,5-bis(cyclohex-1-en-1-ylethynyl)phthalonitrileZn(CH₃COO)₂ (Zinc acetate)DMAE (N,N-dimethylaminoethanol)62.3% researchgate.net

Table 1: Synthesis of an Octa-substituted Zinc(II) Phthalocyanine from a 1-Ethynylcyclohexene derivative.

The reactive alkyne group in this compound makes it a potential substrate for the synthesis of organophosphorus compounds, particularly vinylphosphonates. researchgate.net Vinylphosphonates are valuable synthetic intermediates and have applications in materials science and the development of biologically active compounds. nih.gov The most direct and atom-economical method for their preparation is the addition of H-P species, such as H-phosphonates, across a carbon-carbon triple bond, a reaction known as hydrophosphorylation. nih.govsmbstcollege.com

This addition can be catalyzed by various transition metals, including palladium, rhodium, nickel, and copper, although metal-free conditions have also been developed. researchgate.netnih.gov The reaction of terminal alkynes with H-phosphonates can lead to different regioisomers (α or β) and stereoisomers (E or Z) depending on the catalyst and reaction conditions. researchgate.net For instance, the addition of H-phosphonates to aryl alkynes under metal-free conditions can afford Markovnikov-selective α-vinylphosphonates. nih.govrsc.org

While the direct hydrophosphorylation of this compound is not explicitly detailed in the surveyed literature, the successful synthesis of vinylphosphonates from the parent compound, 1-ethynylcyclohexene, has been reported. researchgate.net The presence of the terminal alkyne in this compound makes it a highly plausible candidate for similar transformations. The general mechanism involves the activation of the alkyne or the H-phosphonate by a catalyst, followed by the addition of the phosphorus moiety to one of the acetylenic carbons and the hydrogen to the other, yielding the vinylphosphonate (B8674324) product.

Reaction TypeSubstrate TypeP-ReagentCatalyst System (Examples)ProductReference
HydrophosphorylationTerminal AlkynesDialkyl H-phosphonatesPalladium, Rhodium, Copper, Nickel complexesVinylphosphonates nih.gov, researchgate.net
Phospha-Michael AdditionElectron-deficient AlkenesDialkyl H-phosphonatesLewis/Brønsted bases (e.g., DBU, CaO)Alkylphosphonates rsc.org

Table 2: General Methods for the Synthesis of Organophosphorus Compounds from Unsaturated Precursors.

Spectroscopic and Analytical Characterization Methodologies for 1 Ethoxy 2 Ethynylcyclohexene and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-Ethoxy-2-ethynylcyclohexene. Both ¹H and ¹³C NMR spectra offer a detailed map of the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum, the ethoxy group (-OCH₂CH₃) is characterized by a triplet signal for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, arising from spin-spin coupling with each other. The ethynyl (B1212043) proton (≡C-H) typically appears as a sharp singlet, a distinctive feature for a terminal alkyne. The protons on the cyclohexene (B86901) ring give rise to more complex splitting patterns in the olefinic and aliphatic regions of the spectrum.

¹³C NMR spectroscopy provides complementary information, with the sp-hybridized carbons of the ethynyl group (C≡C) resonating in a characteristic chemical shift range. The carbon atoms of the ethoxy group and the cyclohexene ring also appear at distinct chemical shifts, allowing for the complete assignment of the carbon skeleton.

Two-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for definitively assigning proton and carbon signals and confirming the connectivity between different parts of the molecule. researchgate.net These experiments correlate the chemical shifts of directly bonded and long-range coupled nuclei, respectively.

NMR is also critical for differentiating between potential isomers. For instance, the position of the double bond within the cyclohexene ring and the substitution pattern can be unequivocally determined by analyzing the coupling constants and chemical shifts of the vinylic and allylic protons.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

Functional GroupProton TypeTypical Chemical Shift (ppm)Multiplicity
Ethoxy-OCH₂CH₃~3.5Quartet
Ethoxy-OCH₂CH~1.2Triplet
Ethynyl≡C-H~2.1–2.3Singlet
CyclohexeneVinylic~5.5–6.0Multiplet
CyclohexeneAliphatic~1.4–2.0Multiplet

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

Functional GroupCarbon TypeTypical Chemical Shift (ppm)
EthynylC ≡C-H~85–95
EthynylC≡C -H~70–80
Ethoxy-OC H₂CH₃Varies
Ethoxy-OCH₂C H₃Varies
CyclohexeneVinylic & AliphaticVaries

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula (C₁₀H₁₄O).

Electron ionization (EI) is a common ionization method that leads to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃, a loss of 45 Da) or the ethynyl group (-C≡CH, a loss of 25 Da). Analysis of these fragments helps to piece together the structure of the parent molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most characteristic absorption for the alkyne functionality is the C≡C stretching vibration, which typically appears as a weak to medium band in the region of 2100-2260 cm⁻¹. The terminal alkyne C-H bond gives rise to a sharp, strong absorption at approximately 3300 cm⁻¹.

The presence of the enol ether is confirmed by the C=C stretching vibration of the cyclohexene ring, which is expected around 1650 cm⁻¹, and the strong C-O stretching vibration of the ether linkage, typically found in the 1060-1150 cm⁻¹ region. vaia.comdocbrown.info The C-H stretching vibrations of the ethoxy group and the cyclohexene ring will appear in the 2800-3000 cm⁻¹ range. docbrown.info

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupBond VibrationTypical Wavenumber (cm⁻¹)Intensity
Alkyne≡C-H stretch~3300Sharp, Strong
AlkyneC≡C stretch2100-2260Weak to Medium
Alkene (Cyclohexene)C=C stretch~1650Variable
Ether (Ethoxy)C-O stretch1060-1150Strong
Alkane (Cyclohexene/Ethoxy)C-H stretch2800-3000Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure and extent of conjugation within this compound. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state.

The enol ether and the ethynyl group in this compound constitute a conjugated system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in an absorption maximum (λ_max) at a longer wavelength compared to non-conjugated systems. The position and intensity of the absorption bands in the UV-Vis spectrum are sensitive to the extent of conjugation and the presence of substituents. This technique can be particularly useful for studying reaction products where the conjugation system might be altered.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

For crystalline derivatives of this compound or its reaction products, single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional atomic arrangement in the solid state. This technique can unambiguously establish the absolute stereochemistry of chiral centers, if present, and provide accurate bond lengths, bond angles, and torsional angles. google.com

The resulting crystal structure offers an unparalleled level of detail, confirming the connectivity and conformation of the molecule. This information is invaluable for understanding intermolecular interactions in the solid state and for definitively confirming the structure of complex reaction products. uwa.edu.au

Advanced Theoretical and Computational Studies on 1 Ethoxy 2 Ethynylcyclohexene

Quantum Chemical Calculations for Electronic Properties and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules and predicting their reactivity. scirp.org For 1-ethoxy-2-ethynylcyclohexene, these calculations can map the electron density distribution, identify frontier molecular orbitals (HOMO and LUMO), and calculate electrostatic potential surfaces. These properties are fundamental to understanding its behavior in chemical reactions.

The electronic nature of this compound is governed by the interplay between the electron-donating ethoxy group (-OEt) and the electron-rich pi-systems of the double bond and the alkyne. The oxygen atom in the ethoxy group donates electron density into the cyclohexene (B86901) ring, increasing the energy of the Highest Occupied Molecular Orbital (HOMO) and making the molecule a potent nucleophile. The ethynyl (B1212043) group provides a site for various transformations, including additions and coupling reactions.

DFT calculations allow for the precise quantification of these electronic features. While specific computational data for this compound is not widely published, studies on analogous substituted cyclohexene systems provide a clear indication of the data that can be generated. researchgate.net For instance, calculations on related molecules determine the energies of the HOMO and LUMO, the difference between which (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and stability. researchgate.netresearchgate.net A smaller gap generally suggests higher reactivity.

Table 1: Representative Electronic Properties of a Substituted Cyclohexene Derivative Calculated by DFT (Note: This data is for an analogous compound, 3-dicyanomethylen-5,5-dimethyle-1-[2-(4-hydroxyphenyl)ethenyl)]-cyclohexene, and is presented to illustrate the type of data obtained from quantum chemical calculations.) researchgate.net

ParameterValue (Hartree)Value (eV)
HOMO Energy-0.2117-5.76
LUMO Energy-0.0931-2.53
HOMO-LUMO Gap (ΔE) 0.1186 3.23

Data sourced from ResearchGate. researchgate.net

For this compound, the HOMO is expected to be localized over the enol ether double bond and the ethoxy oxygen, while the LUMO would likely be associated with the antibonding orbitals of the pi systems. An electrostatic potential map would visualize the electron-rich (negative potential) areas around the oxygen and the pi-bonds, and electron-poor (positive potential) areas, such as the acetylenic proton, predicting sites for electrophilic and nucleophilic attack, respectively. Such computational insights are invaluable for predicting how the molecule will interact with various reagents and catalysts. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The cyclohexene ring is not planar and exists in various conformations. Molecular Dynamics (MD) simulations and other computational conformational analysis methods can predict the relative stabilities of these conformers and the energy barriers for their interconversion. bohrium.comacs.org For this compound, the cyclohexene ring is expected to adopt a half-chair conformation as its most stable form.

Computational studies on substituted cyclohexanes and silacyclohexanes reveal that the preference for a substituent to be in an axial or equatorial position is governed by a combination of steric and electronic effects. nih.govsapub.org In this compound, both the ethoxy and ethynyl groups are on sp²-hybridized carbons of the double bond, which influences the ring's conformational preference. Theoretical calculations can determine the dihedral angles and bond lengths for the lowest energy conformer. bohrium.com

Mechanistic Modeling of Complex Catalytic Cycles

One of the most powerful applications of computational chemistry is the modeling of complex reaction mechanisms, particularly those involving transition metal catalysts. rsc.org DFT calculations can map the entire energy profile of a catalytic cycle, identifying the structures of intermediates and transition states and calculating their relative free energies. pku.edu.cn

A notable example involves the mechanistic investigation of the selective transfer semihydrogenation of alkynes using an iron-pincer complex, where 1-ethynylcyclohexene (B1205888) was used as a substrate. nih.gov Computational modeling was employed to establish a plausible catalytic cycle. The study detailed the activation of the precatalyst and the subsequent steps of the reaction.

The key steps of the proposed catalytic cycle, based on DFT calculations, are:

Precatalyst Activation: The process begins with the migratory insertion of a CO ligand into the iron-alkyl bond of the precatalyst to form an acyl intermediate. This intermediate then reacts with a silane (B1218182) and an alcohol to generate the active 16-electron Fe(II) hydride catalyst. nih.gov

Alkyne Insertion: The alkyne (1-ethynylcyclohexene) inserts into the Fe-H bond of the active catalyst, forming a vinyl-iron species. nih.gov

Protonation: The vinyl intermediate is then protonated by an alcohol molecule. nih.gov

Product Liberation: The cycle is closed by the liberation of the diene product and regeneration of the active hydride catalyst upon reaction with another silane molecule. nih.gov

Table 2: Calculated Free Energy Profile for Key Steps in Iron-Catalyzed Semihydrogenation (Note: This data is for a model substrate, diphenylacetylene, but illustrates the mechanistic insights gained for the reaction class that includes 1-ethynylcyclohexene.) nih.gov

Reaction StepDescriptionRelative Free Energy (kcal/mol)
A → BMigratory CO Insertion+6.1
B → CTransition state for Si-H activation+23.0
C → DFormation of silyl (B83357) complex+1.9
E → GH-transfer and Si-O bond formation-25.9

Data sourced from ACS Publications. nih.gov

Similar computational approaches have been used to model gold-catalyzed reactions of ynol ethers, which are known to proceed through intermediates like cyclopropyl (B3062369) gold carbenes or stabilized oxonium ions before undergoing further transformations. uniovi.esbham.ac.uk These models are crucial for understanding and predicting the regioselectivity and stereoselectivity of such complex catalytic transformations. researchgate.netcityu.edu.hknih.gov

Structure-Reactivity Relationship Prediction and Optimization

By combining computational data with experimental results, it is possible to build structure-reactivity relationships (SRRs). These relationships correlate specific structural or electronic features of a molecule with its observed chemical reactivity. For this compound and related compounds, SRRs can help predict how changes to the molecular structure will affect reaction outcomes.

For instance, studies on the Sonogashira cross-coupling of substituted isoxazoles have shown that the steric effect of substituents has a significant influence on the reaction's efficiency. researchgate.net Similarly, for reactions involving this compound, one could computationally model derivatives with different substituents on the cyclohexene ring or the ethoxy group to predict their impact on reactivity. The electron-donating strength of the ether and the steric bulk around the alkyne are key parameters that can be tuned. thieme-connect.de

Quantitative Structure-Activity Relationship (QSAR) models represent a more formal approach, where statistical methods are used to correlate calculated molecular descriptors (e.g., electronic properties, steric parameters) with experimental data, such as reaction yields or rates. mdpi.comnih.gov While a specific QSAR model for this compound has not been reported, the methodology is widely applied to ethers and other functional groups to predict various properties. nih.gov

Furthermore, computational modeling directly aids in the optimization of reaction conditions. By calculating the energy barriers for different mechanistic pathways, researchers can predict which conditions (e.g., catalyst choice, temperature, solvent) will favor the desired product. nih.govorganic-chemistry.org For example, if a model shows a high-energy transition state for an undesirable side reaction, conditions can be adjusted to circumvent this pathway. Statistical methods like Response Surface Methodology (RSM) can also be applied, potentially using computationally derived parameters, to model the interactions between variables and find optimal reaction conditions.

Table 3: Factors Influencing Reactivity and Amenable to Computational Prediction and Optimization

FactorDescriptionRelevance to this compound
Electronic Effects Influence of electron-donating/withdrawing groups on orbital energies and charge distribution.The ethoxy group is strongly electron-donating, activating the pi systems for electrophilic attack. thieme-connect.deucl.ac.uk
Steric Hindrance The spatial bulk of substituents near the reactive center can block or hinder reagent approach.The cyclohexene ring and substituents can influence catalyst approach to the alkyne or enol ether moieties. researchgate.net
Catalyst/Ligand Choice The metal and its ligands determine the mechanism and energy profile of the catalytic cycle.Different catalysts (e.g., Fe, Pd, Au, Rh) lead to different reaction pathways (hydrogenation, coupling, cyclization). nih.govuniovi.esnih.gov
Solvent Effects Solvation can stabilize or destabilize intermediates and transition states.Polar solvents can interact with the ethoxy group, potentially influencing conformational preferences and reaction rates.

Conclusion and Future Directions in Research on 1 Ethoxy 2 Ethynylcyclohexene

Recapitulation of Key Scientific Findings and Methodological Advances

While dedicated research on 1-ethoxy-2-ethynylcyclohexene is nascent, a significant body of work on analogous structures provides a solid foundation for predicting its chemical behavior. The synthesis of related 1-alkoxy-2-ethynylcycloalkenes is often achieved through well-established protocols. For instance, the Sonogashira coupling of a terminal alkyne with a vinyl halide or triflate is a primary method for constructing the C(sp2)-C(sp) bond. organic-chemistry.orgbeilstein-journals.orglibretexts.org It is anticipated that this compound can be synthesized from a corresponding 2-halo-1-ethoxycyclohexene precursor.

The reactivity of this molecule is dictated by its two key functional groups: the electron-rich enol ether and the versatile terminal alkyne. Enol ethers are known to participate in a variety of transformations, including cycloadditions and reactions with electrophiles. Alkynes, on the other hand, are celebrated for their ability to undergo a vast array of reactions, including metal-catalyzed couplings, cycloadditions, and hydrations. The juxtaposition of these two functionalities in this compound suggests a rich and varied reaction chemistry.

Identification of Emerging Research Avenues and Underexplored Reactivity

The unique electronic and structural features of this compound open up numerous avenues for synthetic exploration. Its conjugated enyne system is primed for participation in a range of pericyclic reactions.

Cycloaddition Reactions: The electron-rich diene-like character of the enol ether and alkyne system makes it a suitable candidate for Diels-Alder reactions, particularly with electron-deficient dienophiles, to construct functionalized bicyclic systems. acs.org Furthermore, transition metal-catalyzed cycloadditions, such as [5+2] and [5+1+2] cycloadditions, which have been explored for other 1,4-enynes, could be applied to synthesize seven- and eight-membered rings, respectively. nih.govpku.edu.cnchemrxiv.orgnih.gov

Radical Reactions: The advent of photoredox catalysis has provided mild conditions for a plethora of radical transformations. researchgate.netacs.org The enol ether moiety of this compound is a prime candidate for radical additions, which could lead to the formation of complex molecular architectures. For instance, photoredox-catalyzed decarboxylative alkylation of silyl (B83357) enol ethers has been demonstrated, suggesting that similar transformations could be developed for this compound. researchgate.netacs.org

A summary of potential cycloaddition reactions is presented in Table 1.

Reaction TypeDienophile/PartnerPotential ProductCatalyst/Conditions
Diels-Alder [4+2]Maleic anhydride (B1165640)Fused cyclohexene (B86901) derivativeThermal
[5+2] CycloadditionAlkene/AlkyneBicyclo[5.3.0]decane derivativeRhodium catalyst
[3+2] CycloadditionAzideTriazole-substituted cyclohexeneCopper or Ruthenium catalyst
Photoredox Radical AdditionAlkyl radical sourceFunctionalized cyclohexanone (B45756) derivativePhotocatalyst, visible light

Perspectives on Novel Catalytic Systems for this compound Transformations

The development of novel catalytic systems will be paramount to unlocking the full synthetic potential of this compound.

Gold and Platinum Catalysis: Gold and platinum catalysts are renowned for their ability to activate alkynes towards nucleophilic attack. These catalysts could be employed to induce cyclization reactions or intermolecular additions to the alkyne moiety of this compound, leading to a diverse range of carbocyclic and heterocyclic products.

Rhodium Catalysis: Rhodium catalysts have shown remarkable efficacy in mediating cycloaddition reactions of enynes. nih.govnih.gov The application of chiral rhodium catalysts could enable enantioselective transformations of this compound, providing access to optically active products of significant interest in medicinal chemistry.

Iron and Cobalt Catalysis: In the pursuit of more sustainable and cost-effective synthetic methods, the use of earth-abundant metals like iron and cobalt is gaining traction. These metals have been shown to catalyze Sonogashira-type couplings and other transformations, and their application to the synthesis and reactions of this compound warrants investigation. beilstein-journals.org

Table 2 highlights selected catalytic transformations applicable to enyne systems.

Catalyst SystemReaction TypeSubstrate AnalogueProduct TypeYield (%)Reference
[Rh(CO)2Cl]2[5+1+2] CycloadditionYne-3-acyloxy-1,4-enyne5/8 Fused bicyclic system50-80 pku.edu.cnchemrxiv.org
Pd(OAc)2/TDMPPEnyne Coupling1-Ethynylcyclohexene (B1205888)Conjugated diene70-90 Current time information in Bangalore, IN.
Gold(I) Complex[4+2] Cycloaddition1,6-DiyneBiaryl compound60-85 researchgate.net
Ir(ppy)2(dtbbpy)PF6Photoredox AlkylationSilyl enol etherAryl alkyl ketone50-90 researchgate.netacs.org

TDMPP = Tris(2,6-dimethoxyphenyl)phosphine

Future Prospects for Integrating this compound into Advanced Synthetic Strategies

The structural attributes of this compound make it an attractive building block for the synthesis of complex molecules, including natural products and pharmacologically active compounds. The cyclohexene core is a common motif in bioactive molecules, and the ethoxy and ethynyl (B1212043) groups provide handles for further functionalization. researchgate.net

The potential for this compound to serve as a precursor to various heterocyclic systems is particularly noteworthy. For example, intramolecular cyclization reactions could lead to the formation of substituted indoles, furans, or pyrans. Moreover, the alkyne functionality can be readily converted to other useful groups, such as ketones, vinyl stannanes, or carboxylic acids, further expanding its synthetic utility.

The development of efficient and stereoselective reactions involving this compound will be a key area of future research. The insights gained from such studies will not only broaden the toolkit of synthetic chemists but also pave the way for the discovery of new molecules with valuable applications in materials science and medicine.

Q & A

Q. What are the common synthetic routes for 1-Ethoxy-2-ethynylcyclohexene, and what reagents/conditions are critical for its preparation?

  • Methodological Answer : Synthesis typically involves ethynylation and alkoxy-substitution steps. For ethynyl group introduction, palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) with terminal alkynes are widely used. Ethoxy group installation may employ nucleophilic substitution using ethyl bromide/potassium hydroxide or acid-catalyzed etherification. Key conditions include inert atmospheres (N₂/Ar) to prevent alkyne oxidation and controlled temperatures (60–80°C) for optimal yield. Refluxing in absolute ethanol with sodium ethoxide (as a base) is a standard protocol for analogous cyclohexene derivatives .

Q. How can NMR spectroscopy and mass spectrometry confirm the structural identity of this compound?

  • Methodological Answer :
  • ¹H NMR : The ethoxy group (-OCH₂CH₃) shows a triplet (~1.2 ppm) for the methyl group and a quartet (~3.5 ppm) for the methylene adjacent to oxygen. The ethynyl proton (≡C-H) appears as a sharp singlet (~2.1–2.3 ppm), while cyclohexene protons exhibit splitting patterns between 5.5–6.0 ppm (vinyl protons) and 1.4–2.0 ppm (cyclohexane backbone).
  • ¹³C NMR : The sp-hybridized ethynyl carbons resonate at ~70–80 ppm (≡C-) and ~85–95 ppm (≡C-H).
  • MS : High-resolution mass spectrometry (HRMS) should match the molecular formula (C₁₀H₁₄O), with fragmentation patterns indicating loss of ethoxy (-46 amu) or ethynyl (-25 amu) groups.
  • Cross-validate with databases like NIST Chemistry WebBook for spectral references .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Catalyst Screening : Test palladium/copper catalysts (e.g., Pd(PPh₃)₄/CuI) for Sonogashira coupling efficiency. Monitor by TLC/GC-MS.
  • Solvent Effects : Compare polar aprotic solvents (DMF, THF) versus ethanol. Ethanol may enhance solubility of intermediates but risk side reactions (e.g., alkoxide formation).
  • Temperature Control : Use gradient heating (e.g., 50°C for coupling, 70°C for etherification) to minimize decomposition.
  • Statistical Optimization : Apply response surface methodology (RSM) to model interactions between variables (e.g., catalyst loading, temperature) .

Q. How should researchers address contradictions in experimental data, such as inconsistent yields or spectral interpretations?

  • Methodological Answer :
  • Reproducibility Checks : Repeat experiments under identical conditions (e.g., humidity control for hygroscopic reagents).
  • Analytical Validation : Use orthogonal techniques (e.g., IR for functional groups, X-ray crystallography for unambiguous structure confirmation).
  • Error Analysis : Quantify uncertainties in instrumentation (e.g., ±0.1 ppm for NMR shifts) and statistically compare datasets (e.g., Student’s t-test for yield variations).
  • Literature Reconciliation : Cross-reference with peer-reviewed protocols for analogous compounds (e.g., ethoxycyclohexene derivatives) to identify methodological outliers .

Q. What computational tools are effective for retrosynthetic planning and predicting feasible routes for this compound?

  • Methodological Answer :
  • AI-Driven Platforms : Tools leveraging the Pistachio, Reaxys, and BKMS_METABOLIC databases can propose synthetic pathways by analyzing reaction templates and precedence.
  • Retrosynthesis Workflow :

Input the target structure into platforms like ASKCOS or Chematica.

Filter routes by feasibility scores (>0.8 plausibility) and commercial precursor availability.

Validate predicted steps (e.g., ethynylation, etherification) with experimental literature .

  • DFT Calculations : Simulate transition states to assess energy barriers for critical steps (e.g., alkyne coupling efficiency).

Data Presentation and Analysis

Q. What statistical methods are recommended for analyzing kinetic data in the synthesis of this compound?

  • Methodological Answer :
  • Kinetic Modeling : Fit time-dependent concentration data (e.g., via HPLC) to rate laws (e.g., pseudo-first-order for excess reagent conditions).
  • Arrhenius Analysis : Plot ln(rate) vs. 1/T to calculate activation energy (Eₐ) across temperatures (25–80°C).
  • Error Propagation : Use tools like Python’s SciPy or R to compute confidence intervals for rate constants.
  • Comparative Studies : Contrast with literature Eₐ values for similar ethynylation/etherification reactions to validate mechanistic assumptions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.